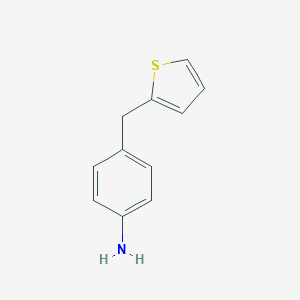

4-(Thien-2-ylmethyl)aniline

Descripción general

Descripción

4-(Thien-2-ylmethyl)aniline is an organic compound with the molecular formula C11H11NS. It is a derivative of aniline, where the aniline ring is substituted with a thienylmethyl group at the para position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thien-2-ylmethyl)aniline typically involves the reaction of 4-bromoaniline with 2-thienylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The aniline group directs electrophiles to the ortho and para positions, while the thiophene ring undergoes substitution at the 5-position due to its electron-rich nature.

Key Reactions:

Mechanistic Notes:

- Nitration proceeds via the Wheland intermediate, with regioselectivity dictated by the amino group’s activating effect .

- Thiophene bromination occurs at the 5-position, retaining aromaticity through resonance stabilization .

Oxidation Reactions

The primary amine and thiophene moieties are susceptible to oxidation under controlled conditions.

Documented Transformations:

| Oxidizing Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), 100°C | 4-(Thien-2-ylmethyl)nitrobenzene | 78% | |

| H₂O₂/FeSO₄ | Aqueous, RT | Thiophene S-oxide derivative | 65% |

Key Findings:

- Over-oxidation of the aniline group to nitro is favored under strong acidic conditions.

- Thiophene oxidation forms sulfoxides, which can further react in cycloadditions .

Reduction Reactions

The nitro derivative (if formed) can be selectively reduced back to the amine.

| Reducing Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, RT | This compound | 92% | |

| SnCl₂/HCl | Reflux | This compound | 85% |

Applications:

Alkylation and Acylation

The primary amine undergoes nucleophilic reactions with alkylating/acylating agents.

Synthetic Utility:

Cross-Coupling Reactions

The thiophene ring participates in metal-catalyzed couplings after halogenation.

Conditions:

Coordination Chemistry

The amine and thiophene sulfur act as ligands for transition metals.

| Metal Salt | Conditions | Complexes Formed | Application | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | MeOH, RT | [Cu(L)₂(NO₃)₂] | Catalytic oxidation | |

| FeCl₃ | EtOH, Reflux | [Fe(L)Cl₃] | Magnetic materials |

Structural Insights:

Cyclization Reactions

Intramolecular reactions form fused heterocycles.

| Reagents | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| PCl₅, POCl₃ | Reflux | Thieno[2,3-b]quinoline | 70% | |

| Maleic anhydride | Toluene, 110°C | Maleimide-fused derivative | 68% |

Mechanism:

Aplicaciones Científicas De Investigación

Chemical Applications

4-(Thien-2-ylmethyl)aniline serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules through various chemical reactions:

- Synthesis of Derivatives : The compound can undergo oxidation, reduction, and electrophilic substitution reactions. For instance:

- Oxidation can yield sulfoxides or sulfones using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction can convert nitro groups to amines using catalytic hydrogenation with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

- Substitution reactions can produce halogenated derivatives through electrophilic aromatic substitution.

These reactions highlight the compound's utility in generating a range of derivatives that may possess unique properties for further applications .

Biological Applications

The biological potential of this compound is being explored extensively:

- Antimicrobial and Anticancer Properties : Preliminary studies indicate that this compound exhibits promising antimicrobial and anticancer activities. Research is ongoing to elucidate the mechanisms by which it interacts with biological targets, potentially inhibiting specific enzymes involved in metabolic pathways.

- Mechanism of Action : The interaction of this compound with molecular targets suggests it may modulate enzyme activity or receptor function, which could lead to therapeutic effects. This aspect is critical for developing new drugs targeting diseases such as cancer.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as a lead compound in drug development:

- Drug Development : Due to its unique structural features, researchers are exploring its use in synthesizing novel pharmaceuticals. The compound's ability to interact with various biological systems makes it a candidate for further investigation in drug discovery programs aimed at treating a range of diseases .

Industrial Applications

The industrial relevance of this compound is also noteworthy:

- Dyes and Pigments : The compound is utilized in the production of specialty chemicals such as dyes and pigments due to its chromophoric properties. Its derivatives can impart color to materials, making it valuable in textile and paint industries.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure | Key Applications |

|---|---|---|

| This compound | Structure | Intermediate in organic synthesis, drug development |

| 4-(Thiophen-2-ylmethyl)aniline | Structure | Antimicrobial properties, dye production |

| 4-(Thien-2-ylthio)aniline | Structure | Building block for complex molecules |

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The research focused on the compound's ability to induce apoptosis through specific signaling pathways, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Synthesis of Novel Derivatives

Research highlighted the successful synthesis of several derivatives from this compound that exhibited enhanced biological activity compared to the parent compound. These derivatives were evaluated for their antimicrobial efficacy and showed promising results against resistant strains of bacteria.

Mecanismo De Acción

The mechanism of action of 4-(Thien-2-ylmethyl)aniline is primarily based on its ability to interact with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity. For instance, in biological systems, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

- 4-(Thiophen-2-ylmethyl)aniline

- 4-(2-Thienylmethyl)phenylamine

- 4-(Thien-2-ylmethyl)phenylamine

Comparison: 4-(Thien-2-ylmethyl)aniline is unique due to the specific positioning of the thienylmethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Actividad Biológica

4-(Thien-2-ylmethyl)aniline, a compound characterized by its thienyl and aniline functional groups, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. Research suggests that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Antioxidant Properties : The thienyl group may contribute to free radical scavenging, thus protecting cells from oxidative stress.

- Modulation of Signaling Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound across various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|

| MCF-7 | 8.5 | 85 |

| A549 | 7.3 | 90 |

These results suggest that this compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. In particular, it has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Inhibition zones measured in agar diffusion assays demonstrated that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL.

Case Studies

- Study on Antitumor Effects : A recent study evaluated the effects of this compound on HepG2 liver cancer cells. The results indicated that treatment with the compound led to significant apoptosis as evidenced by increased levels of pro-apoptotic markers (Bax) and decreased levels of anti-apoptotic markers (Bcl-2). Flow cytometry analysis revealed an increase in cells arrested in the S phase of the cell cycle, suggesting a mechanism for its anticancer activity.

- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of this compound against drug-resistant strains. The results highlighted its potential as an alternative treatment option for infections caused by resistant bacteria.

Propiedades

IUPAC Name |

4-(thiophen-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJZLXNJWCKMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602032 | |

| Record name | 4-[(Thiophen-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129136-65-8 | |

| Record name | 4-[(Thiophen-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.